molecular formula C20H23N3O4 B4229750 3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone

3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone

Cat. No.: B4229750
M. Wt: 369.4 g/mol
InChI Key: GVJYYBQPZNXHEP-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the nitro group and the methoxypropyl side chain. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N-(3-methoxypropyl)-4-aminobenzene
  • 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N-(3-methoxypropyl)-4-hydroxyaniline

Uniqueness

3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[2-(3-methoxypropylamino)-5-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-27-13-5-11-21-18-10-9-16(23(25)26)14-17(18)20(24)22-12-4-7-15-6-2-3-8-19(15)22/h2-3,6,8-10,14,21H,4-5,7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJYYBQPZNXHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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